molecular formula C14H29NO2 B8495142 N-dodecylglycolamide CAS No. 34887-33-7

N-dodecylglycolamide

Cat. No.: B8495142
CAS No.: 34887-33-7
M. Wt: 243.39 g/mol
InChI Key: HDNGSRCQLVLSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dodecylglycolamide (C14H29NO2) is a surfactant characterized by a dodecyl (C12) hydrophobic chain and a hydrophilic glycolamide head group (CH2(OH)CONH-). This amphiphilic structure enables applications in emulsification, detergency, and biochemical research, where its balance of solubility and interfacial activity is critical.

Properties

CAS No.

34887-33-7

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

N-dodecyl-2-hydroxyacetamide

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-14(17)13-16/h16H,2-13H2,1H3,(H,15,17)

InChI Key

HDNGSRCQLVLSHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecylglycolamide typically involves the reaction of dodecylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Dodecylamine and glyoxylic acid.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Dodecylamine is added to a solution of glyoxylic acid in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.

    Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-dodecylglycolamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-dodecyl-2-oxoacetamide.

    Reduction: Formation of N-dodecyl-2-aminoethanol.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-dodecylglycolamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of N-dodecylglycolamide is primarily related to its surfactant properties. It can interact with lipid bilayers and proteins, altering their structure and function. The hydroxyacetamide moiety can form hydrogen bonds with various molecular targets, while the dodecyl group provides hydrophobic interactions. These interactions can disrupt lipid bilayers, solubilize proteins, and enhance the permeability of membranes.

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications Toxicity/Safety Profile
This compound C14H29NO2 251.39 (calculated) Glycolamide (CH2(OH)CONH-) Surfactants, drug delivery systems Limited data; inferred low irritation
N-Dodecylmaleimide C16H27NO2 265.39 Maleimide (cyclic imide) Protein modification, bioconjugation Causes respiratory/skin irritation
N-Dodecylacetamide C14H29NO 227.39 (calculated) Acetamide (CH3CONH-) Solubility enhancer, stabilizers Stable; insufficient toxicology data
Dodecyldimethylamine N-oxide C14H31NO 229.41 Amine oxide (N-O) Detergents, lipid membrane studies Low acute toxicity; mild irritant

Structural and Functional Differences

  • Head Group Reactivity :
    • This compound’s glycolamide group contains a hydroxyl moiety, enhancing hydrophilicity and hydrogen-bonding capacity compared to N-dodecylacetamide’s simpler acetamide group. This may improve solubility in polar solvents .
    • N-Dodecylmaleimide’s maleimide group enables thiol-specific conjugation, making it valuable in bioconjugation chemistry, a feature absent in glycolamide derivatives .
    • Dodecyldimethylamine N-oxide’s amine oxide group provides zwitterionic behavior, offering pH-dependent solubility and mildness in cosmetic formulations .

Key Research Findings and Limitations

  • Contradictions in Data : While N-Dodecylmaleimide’s hazards are well-documented , N-Dodecylacetamide’s safety data remain incomplete, complicating direct comparisons .
  • Performance Trade-offs : Glycolamide derivatives balance solubility and biocompatibility but lack the reactive sites of maleimides for targeted bioconjugation .
  • Gaps in Literature: No direct studies on this compound were identified in the provided evidence, necessitating extrapolation from analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.